(-)-alpha-Cubebene
(-)-alpha-Cubebene
Alpha-Cubebene, also known as α-cubebene or alpha-cubenene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Alpha-Cubebene is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Cubebene has been detected in multiple biofluids, such as feces and saliva. Within the cell, Alpha-cubebene is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Cubebene is a herbal and waxy tasting compound that can be found in a number of food items such as pot marjoram, star anise, parsley, and ginger. This makes Alpha-cubebene a potential biomarker for the consumption of these food products. Alpha-Cubebene has been linked to the inborn metabolic disorders including celiac disease.
Brand Name:
Vulcanchem
CAS No.:
17699-14-8
VCID:
VC21064173
InChI:
InChI=1S/C15H24/c1-9(2)12-6-5-11(4)15-8-7-10(3)13(15)14(12)15/h7,9,11-14H,5-6,8H2,1-4H3/t11-,12+,13-,14-,15+/m1/s1
SMILES:
CC1CCC(C2C13C2C(=CC3)C)C(C)C
Molecular Formula:
C₁₅H₂₄
Molecular Weight:
204.35 g/mol
(-)-alpha-Cubebene
CAS No.: 17699-14-8
Cat. No.: VC21064173
Molecular Formula: C₁₅H₂₄
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Alpha-Cubebene, also known as α-cubebene or alpha-cubenene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Alpha-Cubebene is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Cubebene has been detected in multiple biofluids, such as feces and saliva. Within the cell, Alpha-cubebene is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Cubebene is a herbal and waxy tasting compound that can be found in a number of food items such as pot marjoram, star anise, parsley, and ginger. This makes Alpha-cubebene a potential biomarker for the consumption of these food products. Alpha-Cubebene has been linked to the inborn metabolic disorders including celiac disease. |
|---|---|
| CAS No. | 17699-14-8 |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | (1R,5S,6R,7S,10R)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]dec-3-ene |
| Standard InChI | InChI=1S/C15H24/c1-9(2)12-6-5-11(4)15-8-7-10(3)13(15)14(12)15/h7,9,11-14H,5-6,8H2,1-4H3/t11-,12+,13-,14-,15+/m1/s1 |
| Standard InChI Key | XUEHVOLRMXNRKQ-KHMAMNHCSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H]([C@H]2[C@]13[C@@H]2C(=CC3)C)C(C)C |
| SMILES | CC1CCC(C2C13C2C(=CC3)C)C(C)C |
| Canonical SMILES | CC1CCC(C2C13C2C(=CC3)C)C(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator